molecular formula C23H16O11 B099618 Cromolyn CAS No. 16110-51-3

Cromolyn

Número de catálogo: B099618
Número CAS: 16110-51-3
Peso molecular: 468.4 g/mol
Clave InChI: IMZMKUWMOSJXDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cromolyn (disodium cromoglycate) is a mast cell stabilizer initially developed for asthma management. It inhibits mast cell degranulation, preventing the release of inflammatory mediators like histamine, leukotrienes, and cytokines . Its safety profile and multi-target mechanisms make it a candidate for drug repositioning .

Métodos De Preparación

El ácido cromoglicico se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción de 2,6-dihidroxiacetofenona con oxalato de dietilo en presencia de un alcóxido de metal alcalino y etanol absoluto . Los métodos de producción industrial a menudo implican reacciones químicas similares, pero se amplían para acomodar cantidades más grandes y garantizar la pureza y la consistencia.

Análisis De Reacciones Químicas

El ácido cromoglicico sufre varios tipos de reacciones químicas, que incluyen:

    Oxidación: El ácido cromoglicico se puede oxidar en condiciones específicas para formar varios productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir el ácido cromoglicico en diferentes formas reducidas.

    Sustitución: Pueden ocurrir reacciones de sustitución, donde grupos funcionales específicos en el ácido cromoglicico se reemplazan por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Clinical Applications in Asthma and Allergies

Cromolyn sodium is widely utilized in managing asthma and allergic reactions due to its ability to inhibit the release of inflammatory mediators from mast cells.

Key Findings:

  • Effectiveness : this compound has been shown to significantly improve lung function and control asthmatic symptoms when administered via metered-dose inhalers (MDI) .
  • Mechanism : It acts by preventing mast cell degranulation, thereby reducing bronchoconstriction and inflammation associated with asthma .

Table 1: Clinical Efficacy of this compound in Asthma Management

Study TypeSample SizeOutcome MeasureResult
Multicenter Study500Asthma symptom control70% improvement in symptoms
Randomized Trial300Lung function (FEV1)20% increase in FEV1
Open-label Study200Need for rescue medication50% reduction

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).

Key Findings:

  • Alzheimer's Disease : this compound treatment has been associated with reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models. It promotes microglial recruitment and enhances the phagocytosis of Aβ deposits .
  • Amyotrophic Lateral Sclerosis : In ALS models, this compound has demonstrated a delay in disease onset and reduced motor deficits by inducing an anti-inflammatory state in microglial cells .

Table 2: Neuroprotective Studies Involving this compound

Disease ModelTreatment DurationKey OutcomesResult
Alzheimer's3 monthsAβ plaque reduction>50% reduction in Aβ levels
ALS6 monthsMotor neuron preservationSignificant improvement noted

Anti-inflammatory Properties

This compound's ability to modulate inflammatory responses has led to investigations into its potential applications in various inflammatory diseases.

Key Findings:

  • Cytokine Inhibition : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated microglial cells .
  • Potential in Other Conditions : The compound is being explored for its efficacy in treating conditions characterized by chronic inflammation, including certain autoimmune disorders.

Table 3: Inflammatory Cytokine Modulation by this compound

Cell TypeStimulusCytokines MeasuredResult
MicrogliaTNF-αIL-1β, IL-6, IL-8>70% reduction
Mast CellsAllergensHistamine, TNF-αSignificant inhibition observed

Oncological Applications

Emerging studies suggest that this compound may have direct effects on tumor cells and angiogenesis.

Key Findings:

  • Tumor Cell Effects : Research indicates that this compound can inhibit tumor growth and affect vascular networks associated with tumors . Specific studies have shown its efficacy against melanoma cell lines.
  • Angiogenic Factors : this compound treatment has been linked to decreased expression of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), suggesting potential as an anti-tumor agent .

Table 4: Oncological Studies of this compound

Tumor TypeTreatment DurationKey OutcomesResult
Melanoma2 weeksTumor volume reductionSignificant necrosis observed
Various TumorsVariableAngiogenic factor expressionDecreased VEGF levels noted

Mecanismo De Acción

El ácido cromoglicico ejerce sus efectos inhibiendo la degranulación de los mastocitos, lo que previene la liberación de histamina y otros mediadores inflamatorios. Esta acción ayuda a reducir las reacciones alérgicas y la inflamación. El compuesto también puede reducir la liberación de leucotrienos inflamatorios e inhibir la entrada de calcio, lo que contribuye aún más a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

Cromolyn vs. Fluorinated this compound (F-cromolyn)

F-cromolyn, a fluorinated derivative, retains this compound’s anti-inflammatory properties but exhibits enhanced blood-brain barrier (BBB) penetration. In Alzheimer’s models, both compounds inhibit Aβ polymerization (6–8-fold inhibition at 5–50 nM) . In microglial studies, 3 µM F-cromolyn reduced pro-inflammatory PELP1 secretion by 85% (vs. 78% for this compound), suggesting comparable efficacy with improved pharmacokinetics .

This compound vs. Gemcitabine (Pancreatic Cancer)

In pancreatic cancer models, this compound reduced tumor volume more effectively than gemcitabine, a standard chemotherapy agent. A 5-methyl this compound derivative further increased survival rates by 40% compared to controls .

Key Advantage : this compound’s dual inhibition of tumor proliferation and inflammatory pathways offers a multi-target advantage over gemcitabine .

This compound vs. Fisetin (Amyloid-β Modulation)

This compound and fisetin (a flavonoid) both inhibit Aβ aggregation. However, this compound reduced soluble Aβ levels by >50% in transgenic AD mice after one week of intraperitoneal administration, whereas fisetin’s effects are less documented in vivo . This compound also decreased Aβ half-life in brain microdialysates, suggesting enhanced clearance mechanisms .

Key Difference : this compound’s FDA-approved status and rapid Aβ reduction make it a translatable candidate for AD, whereas fisetin remains pre-clinical .

This compound vs. Compound 48/80 (Mast Cell Modulation)

Compound 48/80, a mast cell degranulator, exacerbates inflammation, while this compound stabilizes mast cells. This compound also reduced serum creatine kinase (CK) activity, a marker of muscle damage, by 30% compared to controls .

Key Advantage : this compound’s mast cell stabilization contrasts with the pro-inflammatory effects of Compound 48/80 .

This compound vs. Novel S100P Inhibitors (Cancer)

In pancreatic cancer, this compound (10 mM) inhibited S100P-mediated metastasis, matching the efficacy of novel small-molecule S100P inhibitors. Both this compound and hit compounds reduced Panc-1 cell viability by 20–25% without cytotoxicity . However, this compound uniquely suppressed NF-κB, a pathway critical for tumor survival .

Key Difference : this compound’s multi-pathway inhibition provides broader anti-cancer activity compared to single-target S100P inhibitors .

Data Tables

Table 1: Comparative Efficacy in Neurodegenerative Models

Parameter This compound F-cromolyn
Aβ Aggregation Inhibition 6-fold at 50 nM 8-fold at 50 nM
Brain Uptake (% Dose/g) <0.1% 0.94%
PELP1 Secretion Reduction 78% at 3 µM 85% at 3 µM

Table 2: Anti-Cancer Activity

Compound Tumor Volume Reduction Survival Increase Key Mechanism
This compound 60% 40% S100P/NF-κB inhibition
Gemcitabine 30% 20% DNA synthesis inhibition
Novel S100P Inhibitors 25% N/A S100P binding

Actividad Biológica

Cromolyn sodium, a mast cell stabilizer, has been widely recognized for its role in managing allergic conditions, particularly asthma. Recent research has expanded its potential applications beyond traditional uses, revealing significant biological activities that may contribute to therapeutic interventions in various diseases, including Alzheimer’s disease and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by stabilizing mast cells and inhibiting their degranulation, which prevents the release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial for mitigating allergic responses and bronchoconstriction associated with asthma . Unlike antihistamines that act post-release, this compound preemptively blocks the allergenic response, making it effective in both immediate and late-phase allergic reactions.

Applications in Alzheimer's Disease

Recent studies have highlighted the potential of this compound in neurodegenerative conditions, particularly Alzheimer’s disease (AD). A notable study demonstrated that this compound significantly reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models of AD. Specifically:

  • Study Findings :
    • Reduction of Aβ Levels : this compound treatment resulted in a reduction of insoluble Aβ40 and Aβ42 levels by approximately 98.7% and 99.6%, respectively, compared to control groups .
    • Microglial Activation : this compound enhanced microglial recruitment and phagocytosis of Aβ deposits, indicating a shift towards a neuroprotective inflammatory response .

Table 1: Effects of this compound on Aβ Levels in Tg2576 Mice

Treatment TypeAβ40 Reduction (%)Aβ42 Reduction (%)Aβ38 Increase (%)
Low-dose92.494.8402.0
High-dose98.799.6191.6

Anticancer Activity

This compound has also shown promise as an anticancer agent, particularly in colon cancer. Research indicates that it inhibits the proliferation of colon cancer cells effectively:

  • Efficacy : In vitro studies demonstrated that this compound's effectiveness is comparable to doxorubicin, a standard chemotherapy drug .
  • Mechanism : The compound induces apoptosis in cancer cells, suggesting its potential for drug repositioning in oncology.

Table 2: Comparative Efficacy of this compound vs Doxorubicin

DrugCell Proliferation Inhibition (%)Apoptosis Induction (%)
This compoundStrongSignificant
DoxorubicinCompetitiveHigh

Case Studies and Clinical Implications

  • Case Study on Allergic Reactions :
    • Patients with mastocytosis treated with this compound reported significant improvements in symptoms such as flushing and abdominal pain . This underscores its role as a stabilizer for mast cell-related disorders.
  • Clinical Trials :
    • Ongoing clinical trials are investigating the use of this compound in combination therapies for AD and various cancers, aiming to explore its multifaceted biological activities further.

Q & A

Basic Research Questions

Q. What established methodologies are used to assess Cromolyn’s mast cell stabilization efficacy in preclinical models?

  • Answer: Standard methodologies include in vitro assays measuring histamine release inhibition in mast cell cultures (e.g., RBL-2H3 cells) and in vivo models like ovalbumin-sensitized mice for allergic inflammation. Techniques such as flow cytometry (for mast cell degranulation markers) and ELISA (for cytokine quantification) are critical. Experimental protocols should detail cell viability controls, dose-response curves, and statistical power calculations to ensure reproducibility .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

  • Answer: Dose-ranging studies must include sub-therapeutic, therapeutic, and supra-therapeutic doses, validated via pharmacokinetic (PK) profiling (e.g., plasma concentration-time curves). Use non-linear regression models to calculate EC50/IC50 values. Include negative controls (e.g., saline) and positive controls (e.g., ketotifen) to contextualize efficacy. Protocols should align with ARRIVE guidelines for animal studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound in allergic disease models?

  • Answer: Discrepancies may arise from bioavailability limitations or tissue-specific microenvironments. Strategies include:

  • Comparative PK/PD modeling to assess tissue penetration and metabolite activity.
  • Ex vivo histopathology of target tissues (e.g., lung biopsies) to correlate mast cell inhibition with clinical endpoints.
  • Sensitivity analyses to identify confounding variables (e.g., immune cell crosstalk) .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Answer: Mixed-effects models or repeated-measures ANOVA are suitable for longitudinal data. Account for inter-individual variability using random-effects terms. For survival studies, Kaplan-Meier curves with log-rank tests are appropriate. Pre-specify primary/secondary endpoints to avoid Type I errors, and report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

  • Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets via systems biology tools like weighted gene co-expression networks (WGCNA) or pathway enrichment analysis (e.g., KEGG, Reactome). Validate hypotheses using CRISPR-Cas9 knockouts or pharmacological inhibitors in target pathways .

Q. What frameworks (e.g., FINER, PICO) are applicable for formulating rigorous research questions in this compound studies?

  • Answer:

  • FINER Criteria : Ensure questions are Feasible (e.g., access to mast cell lines), Interesting (address mechanistic gaps), Novel (e.g., combinatorial therapies), Ethical (humane animal models), and Relevant (clinical translation potential).
  • PICO Framework : Define Population (e.g., asthmatic murine models), Intervention (this compound dosing), Comparison (standard care), and Outcomes (e.g., airway hyperresponsiveness metrics) .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility when replicating this compound’s anti-inflammatory effects across laboratories?

  • Answer: Adopt standardized protocols from repositories like protocols.io . Report detailed methods:

  • Cell culture conditions (passage numbers, media composition).
  • Animal husbandry (diet, circadian cycle controls).
  • Data transparency : Share raw datasets in repositories like Figshare or Zenodo. Use blinding and randomization in experimental workflows .

Q. What strategies mitigate bias in meta-analyses of this compound’s clinical trial data?

  • Answer: Conduct literature searches across multiple databases (PubMed, EMBASE, Cochrane Library) to avoid publication bias. Use PRISMA guidelines for systematic reviews. Perform funnel plot analyses to detect asymmetry, and apply Egger’s regression test for small-study effects. Include sensitivity analyses excluding industry-funded trials .

Q. Data Presentation and Ethical Considerations

Q. How should conflicting findings about this compound’s neuroprotective effects in Alzheimer’s models be addressed in publications?

  • Answer: Clearly delineate experimental variables (e.g., transgenic mouse strains, dosing schedules). Use supplemental tables to compare methodologies side-by-side. Discuss potential confounders (e.g., blood-brain barrier permeability) and propose validation studies (e.g., PET imaging of microglial activation) .

Q. What ethical guidelines apply to human tissue-based studies evaluating this compound’s mast cell inhibition?

  • Answer: Obtain informed consent for biospecimen use (e.g., nasal polyp biopsies). Anonymize data per GDPR/HIPAA standards. Disclose conflicts of interest (e.g., industry partnerships) and adhere to institutional review board (IRB) protocols .

Propiedades

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O11
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15826-37-6 (Parent)
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022860
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chromoglicic acid is a solid. (NTP, 1992), Solid
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx., One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells., ... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors., ... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes., The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established., For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals from ethanol + ether

CAS No.

16110-51-3
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromolyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cromoglicic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROMOLYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1,3-bis(2-carboxychromon-5-yloxy)-propan-2-ol disodium salt (2.5 g, 5,2 mmol), was suspended in DMF. To the suspension was added benzyl bromide (0.734 ml, 6.2 mmol) and the reaction was kept overnight under stirring. An additional portion of benzyl bromide (0.734 ml, 6.2 mmol) was added. After 24 hr, the reaction mixture was poured into sodium hydrogen carbonate aqueous solution and extracted dichloromethane. The organic phase was washed with water two times and evaporated to give the dibenzyl ester of 1,3-bis(2-carboxychromon-5-yloxy)propan-2-ol (1.72 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.734 mL
Type
reactant
Reaction Step Two
Quantity
0.734 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.